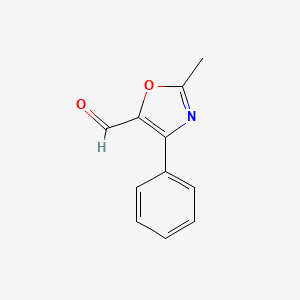

2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

描述

2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered oxazole ring substituted with a methyl group at position 2, a phenyl group at position 4, and a formyl (aldehyde) group at position 5. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.20 g/mol. The aldehyde group at position 5 renders it reactive in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

属性

IUPAC Name |

2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZWWYCPIFWEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272127 | |

| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086379-16-9 | |

| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization and Oxidation

Cyclization Precursors : The synthesis often starts with β-hydroxy amides, which undergo cyclization to form oxazolines. This step can be facilitated using reagents like Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) at elevated temperatures.

Oxidation to Oxazoles : The resulting oxazolines are then oxidized to oxazoles using manganese dioxide (MnO2) or other oxidizing agents. This step can be performed in batch or flow conditions, with flow synthesis offering advantages in yield and safety.

Introduction of the Aldehyde Group : Once the oxazole ring is formed, the aldehyde group can be introduced through oxidation of the corresponding methyl or methylene group. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are commonly used in organic solvents like dichloromethane.

Flow Synthesis

Flow synthesis has emerged as a promising method for the preparation of oxazoles, including this compound. This approach offers improved safety, efficiency, and product purity compared to traditional batch methods.

| Reagent/Condition | Role | Advantages |

|---|---|---|

| Deoxo-Fluor®/DAST | Cyclization | Improved safety, purity |

| MnO2 | Oxidation | High yield, efficient |

| PCC/MnO2 | Aldehyde introduction | Mild conditions, high selectivity |

| Flow Synthesis | Overall process | Enhanced safety, efficiency, and purity |

Research has shown that the choice of reaction conditions and reagents significantly affects the yield and purity of the final product. For instance, using manganese dioxide in flow conditions can improve the yield of oxazoles compared to batch processes. Additionally, the use of mild oxidizing agents like PCC ensures the selective introduction of the aldehyde group without over-oxidation.

Comparison of Batch vs. Flow Synthesis

| Method | Yield | Purity | Safety |

|---|---|---|---|

| Batch Synthesis | Moderate | Variable | Lower safety due to potential blockages and surface adherence |

| Flow Synthesis | Higher | Excellent | Improved safety, reduced risk of blockages |

化学反应分析

Types of Reactions

2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid.

Reduction: 2-Methyl-4-phenyl-1,3-oxazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemistry

In the field of chemistry, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, making it a valuable reagent in organic synthesis.

Applications:

- Synthesis of Derivatives: Used to create derivatives with enhanced biological activities.

- Reagent in Organic Reactions: Acts as a catalyst or reactant in various organic transformations.

Biology

The compound has been investigated for its biological activities , including antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that it interacts with multiple biological systems.

Biological Activity:

- Antimicrobial Properties: Exhibits activity against a range of microbial pathogens.

- Anticancer Potential: Shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against specific pathogens |

| Anticancer | Inhibits tumor cell proliferation |

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic potential of this compound. Its unique properties make it a candidate for drug development.

Potential Therapeutic Applications:

- Cancer Treatment: Investigated for use in targeted therapies against various cancers.

- Inflammatory Diseases: Potential application in treating conditions characterized by inflammation.

Case Studies and Experimental Findings

Recent studies have highlighted the compound's efficacy in biological applications:

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of derivatives of this compound on human tumor cell lines.

Findings:

- Certain derivatives exhibited significant antiproliferative activity with IC50 values lower than established chemotherapeutics like combretastatin A4.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2-Methyl Derivative A | <10 | MCF7 |

| 2-Methyl Derivative B | <15 | HT29 |

| Combretastatin A4 | >20 | MCF7 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various bacterial strains.

Results:

The compound demonstrated effective inhibition of growth against Gram-positive and Gram-negative bacteria.

作用机制

The mechanism of action of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers in the Oxazole Family

5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (CAS 70170-23-9)

- Molecular Formula: C₁₁H₉NO₂

- Molecular Weight : 187.20 g/mol

- Key Differences: The aldehyde group is at position 4 instead of 5, and the methyl group is at position 5. For example, the aldehyde at position 4 may exhibit reduced electrophilicity due to steric hindrance from the adjacent phenyl group .

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde

- Molecular Formula: C₁₁H₉NO₂ (inferred)

- Key Differences: Substitution pattern (methyl at position 4, phenyl at position 2) may influence crystallographic packing and solubility.

Substitution with Electron-Withdrawing Groups

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde (CAS 1363512-55-3)

- Molecular Formula: C₆H₄F₃NO₂

- Molecular Weight : 179.10 g/mol

- Key Differences : The phenyl group is replaced by a trifluoromethyl (-CF₃) group at position 4. The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde and increasing metabolic stability in drug design contexts .

Thiazole Derivatives

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

- Molecular Formula: C₁₃H₁₃NO₂S

- Molecular Weight : 247.32 g/mol

- Key Differences : The oxygen atom in the oxazole ring is replaced by sulfur (thiazole). Thiazoles generally exhibit lower aromaticity and higher polarity, which can improve solubility. The ester group at position 5 reduces reactivity compared to aldehydes, favoring stability in protic solvents .

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS 915923-79-4)

- Molecular Formula: C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- Thiazole derivatives are often explored for antimicrobial and antitumor properties .

Functional Group Variations

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0)

Data Tables: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents (Position) | Functional Group |

|---|---|---|---|---|---|

| 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde | C₁₁H₉NO₂ | 187.20 | Not available | 2-Me, 4-Ph | Aldehyde (5) |

| 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde | C₁₁H₉NO₂ | 187.20 | 70170-23-9 | 5-Me, 2-Ph | Aldehyde (4) |

| 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde | C₆H₄F₃NO₂ | 179.10 | 1363512-55-3 | 2-Me, 4-CF₃ | Aldehyde (5) |

| Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | C₁₃H₁₃NO₂S | 247.32 | Not available | 2-Me, 4-Ph | Ester (5) |

| 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | C₁₁H₉NO₂S | 219.26 | 915923-79-4 | 3-OCH₃-Ph, thiazole | Aldehyde (5) |

生物活性

2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.

The primary biological activity of this compound is attributed to its interaction with specific molecular targets, particularly human carbonic anhydrases (hCAs) .

Target Enzymes

- Human Carbonic Anhydrases (hCAs) : The compound acts as an inhibitor of hCAs, which are crucial in regulating pH and fluid balance in the body. This inhibition can lead to various cellular effects, influencing metabolic pathways essential for cellular homeostasis.

This compound exhibits several biochemical properties that contribute to its biological activities:

Interaction with Enzymes

- Monoamine Oxidase (MAO) : This compound has been shown to inhibit MAO activity, leading to increased levels of monoamines in the system. This mechanism is particularly relevant for neurological applications.

Cellular Effects

The compound influences cell function by modulating several key pathways:

- MAPK/ERK Signaling Pathway : It affects cell proliferation and differentiation through modulation of this pathway.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of findings regarding its antimicrobial and anticancer activities:

| Activity Type | Tested Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | |

| Antimicrobial | Escherichia coli | 50 | |

| Antifungal | Aspergillus niger | 50 | |

| Cytotoxicity | MCF-7 Cancer Cell Line | IC50 15.63 |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Evaluation : In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria at varying concentrations. The compound showed notable efficacy against MRSA and E. coli, indicating its potential as a lead compound for antibiotic development .

- Anticancer Activity : Research indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism involves apoptosis induction through activation of caspase pathways .

Environmental Stability and Dosage Effects

The stability and degradation of this compound are critical factors influencing its biological activity:

- Stability : Studies indicate that the compound remains relatively stable under standard laboratory conditions but may degrade over time, affecting its long-term biological efficacy.

Dosage Impact

In animal models, low doses have shown to modulate enzyme activity without significant toxicity, suggesting a favorable safety profile for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer :

-

Vilsmeier–Haack Reaction : This method involves formylation of precursor heterocycles (e.g., pyrazolones) using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehydes are synthesized via this route, which can be adapted for oxazole derivatives .

-

Microwave-Assisted Synthesis : Reduces reaction time and byproducts. A protocol for 2-amino-4H-chromenes (using malononitrile and ammonium acetate) demonstrates the utility of microwave irradiation in heterocyclic synthesis; similar conditions could be applied to oxazole-carbaldehyde systems .

-

Nucleophilic Substitution : Reacting 5-chloro-oxazole precursors with phenols in the presence of K₂CO₃ as a base catalyst yields aryl-substituted derivatives. This method is scalable and avoids harsh reagents .

- Optimization Table :

| Method | Yield Range | Key Parameters |

|---|---|---|

| Vilsmeier–Haack | 60–75% | POCl₃/DMF, 80–100°C, 6–8 hrs |

| Microwave-Assisted | 70–85% | 150 W, 100°C, 20–30 mins |

| Nucleophilic Aromatic Substitution | 65–80% | K₂CO₃, DMF, 12 hrs, 80°C |

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- NMR/IR Spectroscopy :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (~9.8–10.0 ppm) and oxazole ring protons (6.5–7.5 ppm). Aromatic protons from the phenyl group appear at 7.2–7.8 ppm.

- IR : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and C=N (~1600–1650 cm⁻¹) confirm the oxazole-aldehyde scaffold.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves bond angles and confirms regiochemistry .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Twinning : Common in planar heterocycles. Use SHELXD/SHELXE for experimental phasing and density modification to resolve overlapping reflections .

- Disorder in Aldehyde Group : Apply restraints to the C=O moiety during refinement. High-resolution data (<1.0 Å) improves accuracy.

- Validation Tools : Check PLATON or CCDC Mercury for steric clashes and hydrogen-bonding networks .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

- Methodological Answer :

- Case Example : If DFT calculations predict a planar oxazole ring, but NMR shows restricted rotation (e.g., split signals), consider dynamic effects like tautomerism.

- Iterative Refinement : Cross-validate with variable-temperature NMR or solvent-dependent studies. Adjust computational parameters (e.g., solvent model in Gaussian) to match experimental conditions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Substituent Variation : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups via nucleophilic substitution .

- Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or microcalorimetry. Correlate activity with Hammett σ values of substituents.

- Data Table : Hypothetical SAR for antimicrobial activity:

| Substituent (R) | MIC (μg/mL) | LogP |

|---|---|---|

| -H | 32 | 2.1 |

| -NO₂ | 8 | 1.8 |

| -OCH₃ | 64 | 2.3 |

Q. How can stability issues with the aldehyde group in aqueous or basic conditions be mitigated during storage or reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。